molecular formula C11H11N3O4S B12594908 N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide CAS No. 646534-28-3

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12594908
CAS No.: 646534-28-3
M. Wt: 281.29 g/mol
InChI Key: MAWYMPOQGPBKTR-UHFFFAOYSA-N
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Description

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is a chemical compound with a complex structure that includes a nitrophenyl group, a thiazolidinone ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide typically involves the reaction of 4-nitrobenzaldehyde with thiourea to form a thiazolidinone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazolidinone ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide is unique due to the presence of the thiazolidinone ring, which imparts specific chemical and biological properties not found in other similar compounds. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development .

Properties

CAS No.

646534-28-3

Molecular Formula

C11H11N3O4S

Molecular Weight

281.29 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C11H11N3O4S/c1-7(15)12-13-10(16)6-19-11(13)8-2-4-9(5-3-8)14(17)18/h2-5,11H,6H2,1H3,(H,12,15)

InChI Key

MAWYMPOQGPBKTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(SCC1=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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